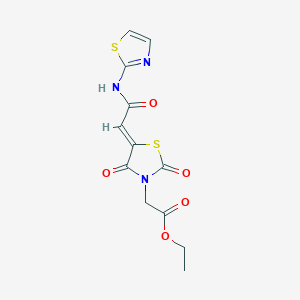
(Z)-ethyl 2-(2,4-dioxo-5-(2-oxo-2-(thiazol-2-ylamino)ethylidene)thiazolidin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-ethyl 2-(2,4-dioxo-5-(2-oxo-2-(thiazol-2-ylamino)ethylidene)thiazolidin-3-yl)acetate is a useful research compound. Its molecular formula is C12H11N3O5S2 and its molecular weight is 341.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-ethyl 2-(2,4-dioxo-5-(2-oxo-2-(thiazol-2-ylamino)ethylidene)thiazolidin-3-yl)acetate is a thiazolidine derivative notable for its diverse biological activities. Compounds of this class, especially those containing the thiazolidine-2,4-dione structure, have been extensively studied for their potential therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties.
Chemical Structure and Properties
The compound features a thiazolidine ring with two carbonyl groups (dioxo), which enhances its reactivity. Its molecular formula is C7H9NO4S, and it is classified under various chemical databases such as PubChem and Sigma-Aldrich.
1. Antimicrobial Activity
Recent studies have demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains by inhibiting essential metabolic pathways in bacteria . The mechanism often involves the inhibition of key enzymes necessary for bacterial growth.
2. Anticancer Activity
Thiazolidine derivatives have also been investigated for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell cycle regulation and angiogenesis . For example, a study highlighted that certain thiazolidinedione derivatives significantly decreased the production of vascular endothelial growth factor (VEGF), a key factor in tumor angiogenesis .
3. Anti-inflammatory Properties
The anti-inflammatory effects of thiazolidine derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and mediators. This has been particularly noted in studies involving animal models where these compounds reduced inflammation markers significantly .
4. Antioxidant Activity
Thiazolidine derivatives also exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Case Study 1: Anticancer Efficacy
A specific derivative of thiazolidinedione was tested against human glioblastoma U251 cells and human melanoma WM793 cells. The results indicated a promising cytotoxic effect with IC50 values comparable to standard anticancer drugs like doxorubicin . The study emphasized the role of structural modifications in enhancing biological activity.
Case Study 2: Antimicrobial Screening
In another study, a series of thiazolidine derivatives were synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that modifications at specific positions on the thiazolidine ring significantly enhanced antibacterial potency .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival.
- Cell Cycle Modulation : It can interfere with cell cycle progression in cancer cells, leading to increased apoptosis.
- Cytokine Regulation : The compound has shown potential in modulating inflammatory cytokines, reducing inflammation effectively.
Propriétés
IUPAC Name |
ethyl 2-[(5Z)-2,4-dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethylidene]-1,3-thiazolidin-3-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5S2/c1-2-20-9(17)6-15-10(18)7(22-12(15)19)5-8(16)14-11-13-3-4-21-11/h3-5H,2,6H2,1H3,(H,13,14,16)/b7-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPCLYXPULLRCY-ALCCZGGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC(=O)NC2=NC=CS2)SC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C/C(=O)NC2=NC=CS2)/SC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














